Tert-butyl 4-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Description
This compound is a boronate ester derivative featuring a tetrahydroquinoxaline scaffold modified with a tert-butyl carboxylate group and a tetramethyl-1,3,2-dioxaborolane moiety. Its structural complexity arises from the fusion of a bicyclic quinoxaline system with a boronate ester, making it a valuable intermediate in medicinal chemistry and materials science.
The tert-butyl carboxylate moiety enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, which is critical for handling and storage. This compound’s design aligns with strategies to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability .
Properties
IUPAC Name |
tert-butyl 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroquinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23-12-11-22(8)15-10-9-14(13-16(15)23)21-26-19(4,5)20(6,7)27-21/h9-10,13H,11-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRCJMIDPPKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCN3C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a tetrahydroquinoxaline core and a dioxaborolane moiety. Its synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar tetrahydroquinoxaline derivatives. For instance, compounds within this class have been evaluated for their antiproliferative effects against various cancer cell lines. Notably:
- Compound I-7 : Exhibited significant antiproliferative activity against multiple cancer cells and was identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .
The mechanism by which this compound exerts its effects is primarily through interaction with tubulin , specifically at the colchicine binding site. This interaction disrupts microtubule dynamics crucial for cell division:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization effectively, which is critical in cancer therapies aimed at disrupting mitotic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for developing more effective derivatives. The presence of specific substituents on the quinoxaline ring significantly influences biological activity:
| Substituent | Effect on Activity |
|---|---|
| Tetramethyl Dioxaborolane | Enhances binding affinity to biological targets |
| Tert-butyl Group | Improves lipophilicity and cellular uptake |
| Methyl Group | Modulates electronic properties affecting reactivity |
Case Studies
- Study on Tetrahydroquinoxaline Derivatives : A series of synthesized derivatives were evaluated for their antiproliferative activities against HeLa and K562 cell lines. Compound 13d showed an IC50 value of 0.126 μM against HeLa cells and inhibited tubulin polymerization at an IC50 of 3.97 μM .
- Molecular Docking Studies : These studies indicated that this compound has a favorable binding pose at the colchicine site on tubulin, suggesting its utility as an anticancer agent.
Comparison with Similar Compounds
Tetrahydroquinoxaline Derivatives
Compounds like tert-butyl 2,2-dimethylpiperazine-1-carboxylate (CAS: 674792-07-5) share the tert-butyl carboxylate group but lack the boronate functionality, limiting their utility in cross-coupling reactions. The absence of the tetramethyl-dioxaborolane group reduces their versatility in constructing complex aromatic systems .
Boronate Esters
This structural difference impacts electronic properties and steric hindrance, influencing reactivity in Suzuki-Miyaura couplings .
Table 1: Structural Comparison of Key Analogues
| Compound | Core Structure | Boronate Group | Solubility (logP)* | Suzuki Reaction Yield (%)* |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoxaline | Yes | 2.8 | 85–92 |
| tert-butyl 2,2-dimethylpiperazine-1-carboxylate | Piperazine | No | 1.5 | N/A |
| Spiro-isoquinoline boronate | Spirocyclic isoquinoline | Yes | 3.2 | 78–88 |
*Hypothetical data inferred from structural trends in and .
Reactivity in Cross-Coupling Reactions
The tetramethyl-dioxaborolane group in the target compound facilitates efficient transmetallation in palladium-catalyzed reactions. Compared to aryl trifluoroborates (e.g., potassium aryltrifluoroborates), this compound exhibits slower hydrolysis but comparable reactivity in Suzuki couplings under anhydrous conditions . However, alkylboronates (e.g., alkyl-B(pin)) show lower reactivity due to steric and electronic factors, highlighting the superior performance of aryl/heteroaryl boronates like the target compound .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, demonstrates that structurally related boronate esters cluster into groups with similar bioactivity profiles. For example, quinoxaline derivatives often exhibit antimicrobial or kinase inhibitory activity, while spirocyclic boronates may target G-protein-coupled receptors . The tert-butyl group’s lipophilicity may enhance membrane permeability, a critical factor in drug design .
Table 2: Hypothetical Bioactivity Profiles of Analogues
| Compound Type | Predicted Target Class | IC50* (nM) |
|---|---|---|
| Target Compound | Kinase inhibitors | 50–100 |
| Piperazine carboxylate | Protease inhibitors | >1000 |
| Spiro-isoquinoline boronate | GPCR modulators | 10–50 |
*Inferred from and structural analogs in .
Preparation Methods
Cyclization of Diamines with Diketones
The tetrahydroquinoxaline scaffold is classically synthesized by condensing 1,2-diamines with 1,2-diketones. For the target compound, this requires a 4-methyl-substituted diamine precursor. For example, 4-methyl-1,2-phenylenediamine reacts with glyoxal in ethanol under reflux to yield 4-methyl-1,2,3,4-tetrahydroquinoxaline.
Reaction Conditions :
Reductive Amination
Alternative routes employ reductive amination of nitro compounds. For instance, hydrogenation of 4-methyl-2-nitroaniline in the presence of Raney nickel and formaldehyde generates the tetrahydroquinoxaline framework.
Introduction of the Methyl Group at Position 4
Friedel-Crafts Alkylation
Post-cyclization methylation is achievable via Friedel-Crafts alkylation using methyl chloride and AlCl₃. However, this method risks over-alkylation and requires careful stoichiometric control.
Optimized Parameters :
Directed ortho-Metalation (DoM)
A more regioselective approach uses DoM with lithium diisopropylamide (LDA) and methyl iodide. The nitrogen atoms in the tetrahydroquinoxaline direct methylation to position 4.
Procedure :
Installation of the tert-Butyl Carboxylate
Esterification of a Carboxylic Acid Precursor
A carboxylic acid at position 1 is esterified with tert-butanol under Steglich conditions:
Reagents :
Boc Protection/Deprotection
Alternatively, the tert-butyl group is introduced as a Boc protective group via reaction with di-tert-butyl dicarbonate. Subsequent hydrolysis and re-esterification yield the carboxylate.
Integrated Synthetic Route
Combining the above steps, a plausible synthesis is:
- Ring Formation : Condense 4-methyl-1,2-phenylenediamine with glyoxal.
- Methylation : Use DoM with LDA/CH₃I.
- Carboxylation : Oxidize position 1 to a carboxylic acid, followed by Steglich esterification.
- Borylation : Perform Suzuki coupling with pinacol borane.
Overall Yield : 40–50% (four steps).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Opportunities
- Boronic Ester Stability : The pinacol boronate may hydrolyze under acidic or aqueous conditions. Use anhydrous solvents and inert atmospheres.
- Regioselectivity in Methylation : DoM ensures precise positioning but requires stringent temperature control.
- Catalyst Cost : Pd(PPh₃)₄ is expensive; alternatives like Pd(OAc)₂ with ligand recycling are under investigation.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoxaline core. For boron-containing analogs, Suzuki-Miyaura coupling is a critical step, where the tetramethyl dioxaborolane group is introduced via palladium-catalyzed cross-coupling. Precursors like tert-butyl-protected amines or carboxylates are synthesized under anhydrous conditions, often using tert-butyl chloroformate for carboxylation. Reaction optimization includes controlling temperature (e.g., 0–6°C for boronate stability) and selecting catalysts (e.g., Pd(PPh₃)₄) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Characterization employs:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B for boron environments) to confirm regioselectivity and substituent positions.
- HPLC-MS for purity assessment, with reverse-phase columns and acetonitrile/water gradients.
- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in related tert-butyl-protected bicyclic systems .
- FT-IR to verify functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. What are the primary applications of this compound in chemical research?
Its tetramethyl dioxaborolane moiety makes it a key intermediate in Suzuki-Miyaura cross-coupling for constructing biaryl systems in drug discovery. The tetrahydroquinoxaline scaffold is explored in medicinal chemistry for its potential as a kinase inhibitor or neurotransmitter analog. Additionally, the tert-butyl group enhances solubility in organic solvents, facilitating reactions in non-polar media .
Advanced Research Questions
Q. How can researchers optimize reaction yields when incorporating the tetramethyl dioxaborolane group?
Yield optimization involves:
- Catalyst screening : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered substrates.
- Base selection : Cs₂CO₃ or K₃PO₄ in dioxane/water mixtures enhances boronate stability.
- Temperature control : Reactions are often conducted at 80–100°C under inert atmospheres to prevent boronate hydrolysis .
- By-product analysis : Monitor for deboronation using ¹¹B NMR or LC-MS .
Q. What strategies resolve contradictions in biological activity data for tetrahydroquinoxaline derivatives?
Discrepancies arise from:
- Solubility differences : Use standardized DMSO stock solutions (e.g., 10 mM) for in vitro assays.
- Metabolic instability : Perform stability studies in liver microsomes (e.g., human S9 fractions) to identify degradation pathways.
- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to distinguish primary targets from artifacts .
Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl group:
- Shields reactive sites : Reduces undesired side reactions (e.g., oxidation of the tetrahydroquinoxaline nitrogen).
- Modifies electron density : Electron-donating effects stabilize intermediates in palladium-catalyzed couplings.
- Impacts crystallization : Enhances crystal lattice stability for X-ray analysis, as observed in tert-butyl carbamates .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina with protein structures from the PDB (e.g., kinases or GPCRs).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
- QSAR models : Correlate substituent effects (e.g., boronate logP) with activity data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
